Carbamic acid, (1,3-dimethylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Description

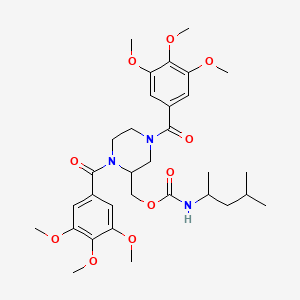

This compound features a carbamate ester moiety linked to a 1,3-dimethylbutyl group and a piperazinyl core substituted with two 3,4,5-trimethoxybenzoyl units.

Properties

CAS No. |

129230-07-5 |

|---|---|

Molecular Formula |

C32H45N3O10 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(4-methylpentan-2-yl)carbamate |

InChI |

InChI=1S/C32H45N3O10/c1-19(2)12-20(3)33-32(38)45-18-23-17-34(30(36)21-13-24(39-4)28(43-8)25(14-21)40-5)10-11-35(23)31(37)22-15-26(41-6)29(44-9)27(16-22)42-7/h13-16,19-20,23H,10-12,17-18H2,1-9H3,(H,33,38) |

InChI Key |

VJAMGEUEUBUVCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction of Amines with Carbon Dioxide

- Reactants : Amine precursors (e.g., piperazine derivatives), carbon dioxide, and alkoxysilanes.

- Catalysts : Zinc compounds (e.g., zinc acetate), alkali metal compounds (e.g., potassium carbonate), or ionic liquids.

- Conditions : Elevated temperatures (150–180°C) and pressures (3–10 MPa) are typically required to drive the reaction to completion.

- Mechanism : The reaction proceeds through the activation of carbon dioxide by the catalyst, followed by nucleophilic attack by the amine to form the carbamate.

Use of Alkylating Agents

- Reactants : Pre-functionalized piperazine with trimethoxybenzoyl groups and alkyl halides or esters.

- Catalysts : Base catalysts like cesium carbonate or potassium tert-butoxide.

- Conditions : Mild heating (50–100°C) under inert atmosphere to prevent side reactions.

- Mechanism : Nucleophilic substitution or esterification reactions to introduce the carbamate group.

Specific Methods for Complex Carbamates

Multi-Step Synthesis Approach

The preparation of "Carbamic acid, (1,3-dimethylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester" involves multiple steps due to its structural complexity:

- Step 1 : Functionalization of piperazine with trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the bis(trimethoxybenzoyl) derivative.

- Step 2 : Reaction of the functionalized piperazine with a carbamoyl chloride derivative derived from 1,3-dimethylbutanol.

- Step 3 : Purification using liquid chromatography to isolate the desired product.

Catalytic Carbonylation

An alternative method involves catalytic carbonylation using palladium-based catalysts:

- Reactants : Aromatic halogenated precursors functionalized with carbamate side chains.

- Catalysts : Palladium complexes with phosphine ligands.

- Conditions : High pressure of carbon monoxide and moderate temperatures (~100°C).

- Mechanism : Insertion of CO into the C–X bond followed by nucleophilic attack by amines.

Optimization Parameters

To achieve high yields and purity for this compound:

- Temperature Control : Maintain optimal reaction temperatures (150–180°C) to prevent degradation of methoxybenzoyl groups.

- Catalyst Selection : Zinc-based catalysts or ionic liquids enhance selectivity and reduce side products compared to traditional bases.

- Solvent Choice : Non-polar solvents like toluene or polar aprotic solvents such as acetonitrile improve solubility and reaction rates.

Challenges in Synthesis

The synthesis of this compound is challenging due to:

- The steric hindrance caused by bulky substituents like trimethoxybenzoyl groups.

- The need for precise control over reaction conditions to avoid side reactions such as hydrolysis or overalkylation.

Data Table: Summary of Key Reaction Parameters

| Step | Reactants | Catalyst/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperazine + Trimethoxybenzoyl Cl | Triethylamine; ~25°C | Bis(trimethoxybenzoyl)piperazine |

| 2 | Bis(trimethoxybenzoyl)piperazine + Carbamoyl chloride | Potassium carbonate; ~80°C | Carbamic acid ester |

| 3 | Purification | Liquid chromatography | Pure product |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1,3-dimethylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can be exploited in laboratory settings.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest it may exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

Medicine

In medical research, carbamic acid derivatives are explored for therapeutic effects:

- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation have shown promise.

- Analgesic Properties : The compound may offer pain-relieving effects similar to known analgesics.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Neuroprotective Effects : Research published in PubMed indicates that derivatives of carbamic acid exhibit neuroprotective properties against oxidative stress and amyloid-beta toxicity .

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown effectiveness against certain pathogens.

- Therapeutic Applications : Ongoing studies are evaluating its role in treating inflammatory conditions and pain management.

Mechanism of Action

The mechanism of action of carbamic acid, (1,3-dimethylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity to CID 3075903.

Key Structural Differences and Implications

Carbamate vs. Benzoate Ester Backbone :

- The target compound and CAS 158978-98-4/CID 3075905 retain the carbamate group, which is hydrolytically less stable than the benzoate ester in CID 3075899 . Carbamates often exhibit reversible enzyme inhibition (e.g., acetylcholinesterase), while benzoate esters may prioritize structural rigidity.

N,N-Diethyl Carbamate (CAS 158978-98-4): The polar tertiary amine could improve aqueous solubility, favoring applications requiring systemic distribution . 2-Chlorobenzoate (CID 3075899): The chlorine atom introduces electron-withdrawing effects, possibly stabilizing the ester against hydrolysis or enhancing receptor-binding affinity through halogen bonding .

Trimethoxybenzoyl Moieties :

All compounds share the 1,4-bis(3,4,5-trimethoxybenzoyl)piperazinyl group, which is structurally analogous to microtubule-targeting agents (e.g., combretastatins). The methoxy groups may facilitate π-π stacking interactions with biological targets .

Hypothetical Pharmacological Profiles

- The carbamate group may target serine hydrolases.

- CAS 158978-98-4 : Polar substituents could favor peripheral action, such as anti-inflammatory or antimicrobial effects.

- CID 3075899 : The chloroaromatic ester might exhibit enhanced stability in acidic environments (e.g., gastrointestinal tract), suggesting oral bioavailability .

Biological Activity

Carbamic acid, specifically the compound (1,3-dimethylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester , is a complex organic molecule with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Carbamic Acid Moiety : The backbone structure of the compound.

- Piperazine Ring : Provides potential for receptor binding and enhances solubility.

- Trimethoxybenzoyl Groups : Implicated in biological activity and interaction with various enzymes.

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound exhibits multiple mechanisms of action:

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease (AD) .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect neuronal cells from oxidative stress-induced damage .

- Neuroprotection : It provides neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's pathology .

Therapeutic Applications

The primary therapeutic applications of this compound are in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its multi-target approach suggests potential benefits in alleviating both cognitive and non-cognitive symptoms associated with AD.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of the compound on various neuronal cell lines. Results indicated that:

- Cell Viability : The compound significantly increased cell viability in the presence of Aβ1-42.

- Mechanistic Insights : It was found to stabilize mitochondrial function under stress conditions .

Study 2: Acetylcholinesterase Inhibition

Another study focused on the inhibition of AChE:

- In Vitro Analysis : The compound inhibited AChE activity in a dose-dependent manner.

- In Vivo Analysis : Animal models showed increased acetylcholine levels post-administration, supporting its potential use as a cognitive enhancer .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acetylcholinesterase Inhibition | Inhibits AChE, increasing acetylcholine levels. |

| Antioxidant Activity | Protects against oxidative stress in neuronal cells. |

| Neuroprotection | Offers protection against Aβ toxicity and stabilizes mitochondrial function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.